![molecular formula C13H18N4O3 B5225899 5-oxo-5-[4-(2-pyrimidinyl)-1-piperazinyl]pentanoic acid](/img/structure/B5225899.png)
5-oxo-5-[4-(2-pyrimidinyl)-1-piperazinyl]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-oxo-5-[4-(2-pyrimidinyl)-1-piperazinyl]pentanoic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
Mecanismo De Acción
5-oxo-5-[4-(2-pyrimidinyl)-1-piperazinyl]pentanoic acid works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 5-oxo-5-[4-(2-pyrimidinyl)-1-piperazinyl]pentanoic acid increases the levels of GABA in the brain, which can lead to a reduction in seizure activity and anxiety-like behaviors.
Biochemical and physiological effects:
5-oxo-5-[4-(2-pyrimidinyl)-1-piperazinyl]pentanoic acid has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behaviors. Additionally, 5-oxo-5-[4-(2-pyrimidinyl)-1-piperazinyl]pentanoic acid has been shown to reduce drug-seeking behaviors in animal models of addiction. However, further research is needed to fully understand the biochemical and physiological effects of 5-oxo-5-[4-(2-pyrimidinyl)-1-piperazinyl]pentanoic acid.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-oxo-5-[4-(2-pyrimidinyl)-1-piperazinyl]pentanoic acid in lab experiments is its high potency and selectivity for GABA transaminase. This allows for precise targeting of the enzyme and reduces the risk of off-target effects. However, 5-oxo-5-[4-(2-pyrimidinyl)-1-piperazinyl]pentanoic acid may also have limitations in terms of its solubility and stability, which can affect its effectiveness in certain experimental conditions.
Direcciones Futuras
There are several potential future directions for research on 5-oxo-5-[4-(2-pyrimidinyl)-1-piperazinyl]pentanoic acid. One area of interest is the development of more efficient and cost-effective synthesis methods for 5-oxo-5-[4-(2-pyrimidinyl)-1-piperazinyl]pentanoic acid. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-oxo-5-[4-(2-pyrimidinyl)-1-piperazinyl]pentanoic acid, as well as its potential therapeutic applications in the treatment of neurological disorders. Finally, there is a need for more clinical studies to evaluate the safety and efficacy of 5-oxo-5-[4-(2-pyrimidinyl)-1-piperazinyl]pentanoic acid in humans.
Métodos De Síntesis
5-oxo-5-[4-(2-pyrimidinyl)-1-piperazinyl]pentanoic acid can be synthesized through a multi-step reaction process involving the use of various reagents and solvents. The exact method of synthesis may vary depending on the desired purity and yield of the final product.
Aplicaciones Científicas De Investigación
5-oxo-5-[4-(2-pyrimidinyl)-1-piperazinyl]pentanoic acid has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. In preclinical studies, 5-oxo-5-[4-(2-pyrimidinyl)-1-piperazinyl]pentanoic acid has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behaviors. Additionally, 5-oxo-5-[4-(2-pyrimidinyl)-1-piperazinyl]pentanoic acid has been shown to reduce drug-seeking behaviors in animal models of addiction.
Propiedades
IUPAC Name |
5-oxo-5-(4-pyrimidin-2-ylpiperazin-1-yl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c18-11(3-1-4-12(19)20)16-7-9-17(10-8-16)13-14-5-2-6-15-13/h2,5-6H,1,3-4,7-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKCHYPXTVYOPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26726869 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.